molecular formula C13H17N3S B2686225 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine CAS No. 870693-07-5

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

Cat. No.: B2686225
CAS No.: 870693-07-5
M. Wt: 247.36
InChI Key: KWYWXJMTLIFSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is a chemical compound with the molecular formula C13H17N3S and a molecular weight of 247.36 g/mol It is characterized by the presence of a thiazole ring, a p-tolyl group, and a dimethylaminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine typically involves the reaction of 4-p-tolylthiazol-2-ylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-p-tolylthiazol-2-ylamine, formaldehyde, dimethylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 25-50°C.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, alkoxides; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-p-Tolylthiazol-2-ylamine: Lacks the dimethylaminomethyl group, resulting in different chemical and biological properties.

    5-Methyl-4-p-tolyl-thiazol-2-ylamine: Similar structure but with a methyl group instead of the dimethylaminomethyl group.

    5-Dimethylaminomethyl-4-phenyl-thiazol-2-ylamine: Similar structure but with a phenyl group instead of the p-tolyl group.

Uniqueness

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is unique due to the presence of both the dimethylaminomethyl and p-tolyl groups, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(dimethylamino)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-9-4-6-10(7-5-9)12-11(8-16(2)3)17-13(14)15-12/h4-7H,8H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYWXJMTLIFSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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